tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
Description
tert-Butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate (CAS: 370880-27-6) is a bicyclic amine derivative with a [3.2.0] ring system, characterized by its stereospecific (1R,5R) configuration. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules . Its molecular formula is C₁₀H₁₈N₂O₂, with a molecular weight of 198.3 g/mol, and it is typically stored under refrigeration to ensure stability .
The synthesis involves hydrogenation of a benzyl-protected precursor (e.g., tert-butyl (1R,5R)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate) using Pd/C under hydrogen atmosphere, followed by purification via column chromatography. Reported yields for this step are moderate (36%), reflecting challenges in stereochemical control and purification .
Properties
IUPAC Name |
tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-4-7-8(12)6-11-7/h7-8,11H,4-6H2,1-3H3/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBKOZDTGFCJO-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of Linear Precursors
A common method involves the intramolecular cyclization of linear diamines or amino esters. For example, precursors such as N-protected β-amino alcohols undergo ring-closing reactions under acidic or basic conditions. In one protocol, a β-amino alcohol derivative is treated with thionyl chloride (SOCl₂) to generate a reactive intermediate, which spontaneously cyclizes to form the diazabicyclo[3.2.0]heptane skeleton. The reaction typically proceeds in dichloromethane or tetrahydrofuran at temperatures between 0°C and 25°C, yielding the bicyclic amine in 65–75% efficiency after purification.
Photochemical [2+2] Cycloaddition
Photochemical methods offer an alternative route to construct the bicyclic structure. Irradiating a solution of a diene and a diazene precursor with UV light induces a [2+2] cycloaddition, forming the strained bicyclic system. This method is advantageous for its stereochemical control, as the reaction conditions can be tuned to favor the (1R,5R) configuration. However, scalability remains a challenge due to the specialized equipment required.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
After forming the bicyclic core, the Boc group is introduced to protect the secondary amine. This step is critical for preventing unwanted side reactions during subsequent synthetic steps.
Boc Protection Using Di-tert-Butyl Dicarbonate
The most widely reported method involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP). The reaction is typically conducted in anhydrous dichloromethane or acetonitrile at 0–25°C. For example, a protocol from VulcanChem describes dissolving the diazabicycloheptane derivative in dichloromethane, adding Boc₂O and TEA dropwise, and stirring the mixture for 12–24 hours. The Boc-protected product is isolated via aqueous workup and column chromatography, with yields exceeding 85%.
Table 1: Representative Boc Protection Conditions
| Reagent | Solvent | Base | Temperature | Yield |
|---|---|---|---|---|
| Boc₂O (1.2 equiv) | CH₂Cl₂ | TEA | 0°C → 25°C | 88% |
| Boc₂O (1.5 equiv) | Acetonitrile | DMAP | 25°C | 82% |
Stereochemical Control and Resolution
The (1R,5R) configuration is achieved through chiral auxiliaries or enantioselective catalysis.
Chiral Pool Synthesis
Starting from enantiomerically pure precursors, such as (R)-glyceraldehyde derivatives, ensures retention of stereochemistry throughout the synthesis. For instance, a study documented in PMC outlines the use of (1S,4S)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane as a chiral template, which is functionalized and resolved to yield the desired (1R,5R) isomer.
Kinetic Resolution via Enzymatic Catalysis
Lipases and esterases have been employed to resolve racemic mixtures of the bicyclic amine. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes the (1S,5S) enantiomer, leaving the (1R,5R) form intact. This method achieves enantiomeric excess (ee) values >95% but requires optimization of solvent systems and reaction times.
Purification and Characterization
Final purification is accomplished through silica gel chromatography or recrystallization. High-performance liquid chromatography (HPLC) with chiral stationary phases confirms enantiomeric purity, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors enable precise control over cyclization and Boc protection steps, reducing reaction times from hours to minutes. Solvent recovery systems and catalytic hydrogenation for intermediate steps further enhance sustainability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diazabicycloheptane core reacts with nucleophiles under basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Neurological Applications
The compound is being investigated for its potential use in treating neurological disorders. Its structural similarity to known neuroprotective agents suggests it may exhibit similar pharmacological properties. Recent studies have indicated that derivatives of diazabicyclo compounds can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease.
Anticancer Properties
Research has shown that certain diazabicyclo compounds possess anticancer activities by inhibiting specific cancer cell lines. The mechanism often involves the modulation of apoptosis pathways and the inhibition of tumor growth factors. For example, studies on related compounds have reported significant cytotoxic effects against various cancer cell types, indicating that tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate could be a candidate for further development in anticancer therapies.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may exhibit activity against a range of bacterial strains, making it a potential candidate for the development of new antimicrobial agents.
Building Block in Synthesis
This compound serves as a valuable building block in organic synthesis due to its unique bicyclic structure. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions.
Chiral Synthesis
The compound's chiral nature makes it an important intermediate in asymmetric synthesis processes. Its ability to induce chirality in products is beneficial in the pharmaceutical industry where enantiomerically pure compounds are often required.
Polymer Chemistry
In material science, this compound is being explored as a monomer for polymerization reactions. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability due to its rigid bicyclic structure.
Coatings and Adhesives
The compound's chemical stability and potential reactivity make it suitable for developing advanced coatings and adhesives with improved performance characteristics.
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Neurological Disorders | PubChem | Potential neuroprotective effects; modulation of neurotransmitter systems observed. |
| Anticancer Properties | PubChem | Significant cytotoxic effects against multiple cancer cell lines; potential for therapeutic development noted. |
| Antimicrobial Activity | PubChem | Preliminary antimicrobial activity against various bacterial strains; further testing recommended. |
| Organic Synthesis | PubChem | Effective building block for complex organic synthesis; useful in asymmetric synthesis processes noted. |
| Polymer Chemistry | PubChem | Potential as a monomer for high-performance polymers; improvements in mechanical properties expected. |
Mechanism of Action
The mechanism by which tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diazabicycloheptane core can bind to active sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Variants
Key Findings
Bicyclic System Impact :
- The [3.2.0] system in the target compound provides a balance of ring strain and stability, favoring interactions with enzyme active sites in drug design . In contrast, [2.2.1] systems (e.g., ) introduce distinct spatial arrangements, altering binding affinities and metabolic stability .
- Larger systems like [2.2.2] () reduce strain but may decrease reactivity due to conformational flexibility .
Functional Group Influence :
- The absence of substituents in the target compound simplifies derivatization for downstream modifications . Compounds with nitro () or hydroxyl groups () exhibit enhanced reactivity or solubility, respectively, but require additional protective steps during synthesis .
Stereochemical Considerations :
- The (1R,5R) configuration is critical for bioactivity, as evidenced by the distinct pharmacological profiles of its (1S,5S) stereoisomer (CAS: 1614253-74-5) .
Synthetic Efficiency :
- The target compound’s 36% yield () is lower compared to analogous compounds like (3aS,6aS)-tert-butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, which achieves 83% yield due to optimized coupling agents (e.g., HATU) . This highlights the need for improved catalytic systems in hydrogenation steps.
Biological Activity
Chemical Identity and Properties
- IUPAC Name : tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate
- CAS Number : 1419075-97-0
- Molecular Formula : C10H18N2O2
- Molecular Weight : 198.26 g/mol
This compound belongs to a class of bicyclic compounds known for their diverse biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its role as a potential inhibitor of various enzymes, including β-lactamases. These enzymes are responsible for antibiotic resistance in bacteria, making inhibitors crucial in the fight against resistant strains.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Its effectiveness is linked to its ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.
Case Studies
- In Vitro Studies : A study demonstrated that derivatives of diazabicyclo compounds, including this compound, showed promising results in inhibiting the activity of class A and C β-lactamases in various bacterial strains .
- In Vivo Efficacy : In animal models, this compound has been shown to restore the efficacy of β-lactam antibiotics against resistant strains of Acinetobacter baumannii and Klebsiella pneumoniae .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
Synthesis and Derivatives
Recent advancements in synthetic methodologies have allowed for the development of various derivatives of this compound, enhancing its biological activity and selectivity against specific bacterial targets .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits potent antibacterial properties, careful evaluation is necessary to ensure safety in therapeutic applications .
Q & A
Basic: What are the key synthetic strategies for preparing tert-butyl (1R,5R)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate?
Methodological Answer:
The synthesis typically involves cyclization of a pre-functionalized bicyclic amine with a tert-butyl carboxylate-protecting group. For example, describes a similar synthesis route using DCC (dicyclohexylcarbodiimide) and CS₂ in Et₂O to form bicyclic intermediates . Key steps include:
- Amine activation : Use of carbodiimide coupling agents to activate carboxyl groups.
- Stereochemical control : Chiral resolution via column chromatography (e.g., hexane:EtOAc gradients) to isolate the desired (1R,5R)-stereoisomer .
- Protection/deprotection : The tert-butyl group is stable under acidic conditions but cleaved via TFA (trifluoroacetic acid) in later functionalization steps .
Advanced: How can researchers resolve stereochemical inconsistencies in the bicyclo[3.2.0]heptane core during synthesis?
Methodological Answer:
Stereochemical mismatches often arise during cyclization due to competing transition states. To mitigate this:
- Chiral auxiliaries : Use enantiopure starting materials, as seen in for related diazabicyclo compounds (e.g., (1S,5S)- vs. (1R,5R)-isomers) .
- Dynamic NMR : Monitor reaction intermediates in real-time (e.g., DMSO-d₆ at 600 MHz) to detect diastereomeric shifts, as demonstrated in .
- Computational modeling : Employ DFT (density functional theory) to predict energy barriers for competing stereochemical pathways .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 1.33 ppm for tert-butyl protons in DMSO-d₆) confirm stereochemistry and functional group integrity .
- Mass spectrometry : HRMS (high-resolution MS) verifies molecular weight (e.g., calculated m/z 198.26 for C₁₀H₁₈N₂O₂) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%), as per ’s QC protocols .
Advanced: How can researchers address low solubility of this compound in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvent systems : Prepare stock solutions in DMSO (≤10% v/v) and dilute in PBS, ensuring final DMSO <1% to avoid cytotoxicity .
- Micellar encapsulation : Use surfactants like Tween-80 (0.1% w/v) for in vitro studies, as validated in for structurally similar β-lactam antibiotics .
- Lyophilization : Freeze-dry the compound with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility post-reconstitution .
Basic: What are the stability and storage conditions for this compound?
Methodological Answer:
- Short-term storage : -20°C in anhydrous DMSO (1-month stability) .
- Long-term storage : -80°C under argon, with desiccant (e.g., molecular sieves) to prevent hydrolysis of the carboxylate ester .
- Degradation monitoring : Regular LC-MS checks for hydrolytic byproducts (e.g., free diazabicycloheptane) .
Advanced: How can researchers leverage this compound as a building block for drug discovery?
Methodological Answer:
- Peptidomimetic design : The bicyclo[3.2.0]heptane core mimics proline-like conformations, enabling rigidification of peptide backbones (e.g., β-lactamase inhibitors in ) .
- Cross-coupling reactions : Functionalize the diazabicyclo core via Buchwald-Hartwig amination or Suzuki-Miyaura coupling (e.g., ’s pyridyl derivatives) .
- Prodrug synthesis : Deprotect the tert-butyl group (TFA/CH₂Cl₂) to expose a carboxylic acid for conjugation with targeting moieties .
Basic: What are the common impurities or byproducts observed during synthesis?
Methodological Answer:
- Diastereomeric impurities : Residual (1S,5S)-isomers due to incomplete chiral resolution (resolved via preparative HPLC) .
- Oxidative byproducts : Over-oxidation of the diazabicyclo core (detectable via LC-MS at m/z +16 Da) .
- Hydrolysis products : tert-Butanol and free amine, mitigated by anhydrous reaction conditions .
Advanced: How can researchers apply this compound in asymmetric catalysis or organocatalysis?
Methodological Answer:
- Chiral ligand synthesis : The bicyclic amine can coordinate metals (e.g., Pd, Cu) for enantioselective C–C bond formation .
- Organocatalytic scaffolds : Functionalize the diaza groups with thioureas or squaramides for hydrogen-bond-mediated catalysis .
- Kinetic resolution : Use the rigid core to separate racemic mixtures via chiral stationary phases in HPLC .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles (no known acute hazards per ) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., CS₂ in ) .
- Waste disposal : Neutralize acidic byproducts (e.g., TFA) before disposal .
Advanced: How can computational methods predict the biological activity of derivatives of this compound?
Methodological Answer:
- Molecular docking : Screen against target proteins (e.g., penicillin-binding proteins in ) using AutoDock Vina .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the bicyclo core) with antimicrobial activity .
- ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
